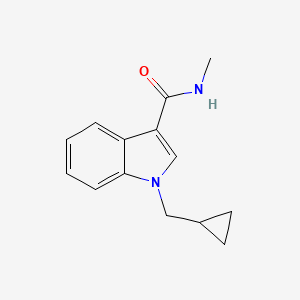![molecular formula C14H33N5O2 B2476502 2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine CAS No. 2344685-60-3](/img/structure/B2476502.png)
2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine is a complex organic compound with the molecular formula C14H33N5O2 and a molecular weight of 303.45 g/mol . This compound is characterized by its multiple amino and ether groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine typically involves the reaction of diethylene triamine with chloroacetic acid in the presence of a solvent such as water or ethanol . The reaction is catalyzed by an acid, and the product is purified through methods like distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine has several applications in scientific research:
Chemistry: It is used as a chelating agent to bind and remove heavy metals from samples.
Biology: The compound is employed in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is utilized in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a chelating agent, binding to metal ions and altering their reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Similar in structure but with different functional groups.
2-(2-Aminoethoxy)ethanol: A simpler compound with fewer ether groups.
Triethylene glycol monoamine: Another related compound with similar applications.
Uniqueness
What sets 2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine apart is its multiple amino and ether groups, which provide a unique combination of reactivity and versatility. This makes it particularly useful in applications requiring strong chelation and binding properties .
Properties
IUPAC Name |
2-[2-[2-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33N5O2/c15-1-11-20-13-4-17-3-5-18-6-8-19(9-7-18)10-14-21-12-2-16/h17H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTMNYYGHUAULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNCCOCCN)CCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)
![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2476421.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2476422.png)




![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2476430.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2476434.png)
![4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2476438.png)
![Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate](/img/structure/B2476439.png)
![ethyl5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate](/img/structure/B2476441.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2476442.png)
